molecular formula C24H36N4O2 B2634037 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-34-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2634037
CAS RN: 898432-34-3
M. Wt: 412.578
InChI Key: SZIUWQBXUNNKOM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H36N4O2 and its molecular weight is 412.578. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : Studies have focused on understanding the crystal structure of compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. For instance, the crystal structure of related compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined, providing insights into the conformation and geometry of these molecules (Ozbey, Kuş, & Göker, 2001).

  • Synthetic Methods and Pharmacological Activity : The synthesis and pharmacological activity of compounds with structures similar to the compound have been explored. For example, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine and its activity as an adrenolytic and vasodilator were investigated (Cignarella, Loriga, & Paglietti, 1979).

  • Fluorescent Probes and Sensing Processes : Research has been conducted on the development of fluorescent probes based on polythiophene-based conjugated polymers, which include structures similar to the compound . These probes have been used for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).

  • Molecular Interactions and Packing : Studies have also focused on understanding the molecular interactions and crystal packing of isomeric compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. This includes examining C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal structures of these compounds (Lai, Mohr, & Tiekink, 2006).

  • Neurological Applications : There has been research on derivatives of 1-cyclohexylpiperazine, a structure related to the compound , focusing on their potential as σ receptor ligands and their effects on learning and memory (Berardi et al., 2004).

  • Serotonin Receptor Affinity : The compound's structure is similar to those used in studies assessing the serotonin 5-HT6 receptor affinity. These studies have explored the role of linkers between the triazine moiety and aromatic substituent in influencing receptor affinity (Łażewska et al., 2019).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O2/c1-19-8-10-21(11-9-19)22(28-16-14-27(2)15-17-28)18-26-24(30)23(29)25-13-12-20-6-4-3-5-7-20/h6,8-11,22H,3-5,7,12-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIUWQBXUNNKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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